molecular formula C15H24Cl2N2 B1441590 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride CAS No. 1220018-20-1

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

Cat. No. B1441590
CAS RN: 1220018-20-1
M. Wt: 303.3 g/mol
InChI Key: XRVBULBUQCBTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2 . It has an average mass of 303.271 Da and a mono-isotopic mass of 302.131653 Da .


Molecular Structure Analysis

The molecular structure of 1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride consists of 15 carbon atoms, 24 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .

Scientific Research Applications

Selective and Efficacious c-Met/ALK Inhibitors

A series of novel compounds, including aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, were synthesized and tested for their pharmacological and antitumor activities. One compound, identified as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, demonstrated significant tumor growth inhibitions in human gastric carcinoma xenograft models, showcasing its potential as a therapeutic agent in cancer treatment (Jingrong Li et al., 2013).

Promising Anticancer Agents

Another study focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as anticancer agents. Some derivatives exhibited low IC50 values, indicating strong anticancer activity relative to doxorubicin, a reference drug. This research underlines the potential of such derivatives as anticancer agents, suggesting a need for further in vivo studies to confirm their therapeutic usefulness (A. Rehman et al., 2018).

GPR119 Agonists for Anti-Diabetic Agents

The discovery of a novel series of indoline carbamate and indolinylpyrimidine derivatives as potent GPR119 agonists is another application. These compounds were effective in lowering plasma glucose excursion and enhancing glucose-dependent insulin secretion after oral administration in rat models, presenting a novel approach to diabetes treatment (Kenjiro Sato et al., 2014).

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research on the allosteric modulation of the cannabinoid CB1 receptor by novel compounds showed significant findings. The study found that certain compounds increased the binding of the CB1 receptor agonist and decreased the specific binding of the CB1 receptor inverse agonist, demonstrating the presence of an allosteric binding site on the CB1 receptor. These findings could have implications for the development of new therapeutic agents targeting the cannabinoid system (Martin R. Price et al., 2005).

Antibacterial Activity

A study synthesized 2′-amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile derivatives, evaluating them for antibacterial activities against human pathogenic bacteria. The synthesis utilized different substituted isatins, arylhydrazones of dimedone, and malononitrile, catalyzed by piperidine. The research highlights the potential of these compounds in developing new antibacterial agents (Nangagoundan Vinoth et al., 2021).

properties

IUPAC Name

1-(2-piperidin-4-ylethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-4-15-14(3-1)8-12-17(15)11-7-13-5-9-16-10-6-13;;/h1-4,13,16H,5-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVBULBUQCBTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 2
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 3
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 4
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 5
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride
Reactant of Route 6
1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.